n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(p-tolyl)glycine

Description

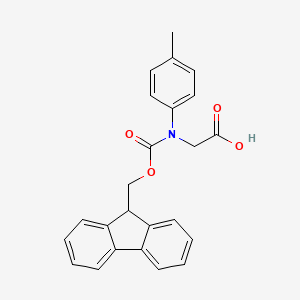

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(p-tolyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative featuring a para-tolyl (p-tolyl) substituent on the nitrogen atom. The Fmoc group is widely used in peptide synthesis for its orthogonality and ease of removal under mild basic conditions. This compound is structurally characterized by the rigid aromatic Fmoc moiety and the electron-rich p-tolyl group, which influence its solubility, reactivity, and applications in medicinal chemistry and peptidomimetic design.

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylanilino]acetic acid |

InChI |

InChI=1S/C24H21NO4/c1-16-10-12-17(13-11-16)25(14-23(26)27)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27) |

InChI Key |

CSUDEFJQAPYECU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(p-tolyl)glycine, commonly referred to as Fmoc-Tyrosine or Fmoc-Gly-Tyr, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24N2O4

- Molecular Weight : 368.43 g/mol

- Appearance : White to almost white powder

- Purity : >98% (HPLC)

- Melting Point : 175.0 to 178.0 °C

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the context of cancer research. Its mechanism primarily involves the destabilization of microtubules, leading to antitumor effects.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, certain analogs displayed IC50 values ranging from 10 to 33 nM, indicating strong inhibitory effects on cell proliferation .

The primary mechanism through which this compound exerts its biological activity is by interacting with the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, which is critical for mitotic spindle formation during cell division.

In Vitro Studies

In vitro assays have shown that compounds related to this compound can effectively inhibit tubulin polymerization. Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells .

Case Studies and Research Findings

- Study on MCF-7 Cells :

- Comparison with Other Compounds :

Data Tables

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Fmoc-Gly | MCF-7 | 33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin destabilization |

Comparison with Similar Compounds

Sulfonyl-Substituted Derivatives

- (S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine (BB7) Structure: Features a methylsulfonyl group and a 3-phenylpropyl side chain. Spectral Data:

- 1H NMR : δ 7.82–7.47 (aromatic protons), 4.08–4.26 (Fmoc-CH2), 3.72 (glycine backbone) .

- (S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-((4-chlorophenyl)sulfonyl)glycine (BB4) Structure: Contains a 4-chlorophenylsulfonyl group. Spectral Data:

- 13C NMR : δ 170.5 (C=O), 155.9 (Fmoc carbonyl), 129.7–127.4 (aromatic carbons) .

- HRMS: [M+H]+ calculated 605.1513, found 605.1520 .

Alkyl/Aryl-Substituted Derivatives

N-Fmoc-N-(3-methylbutyl)glycine

N-Fmoc-N-(allyl)glycine

Amino Acid Hybrids

- Fmoc-NOrn(Boc)-OH (18) Structure: Incorporates a Boc-protected ornithine side chain. Synthesis: Yield ~45% via tert-butyl carbamate protection. 13C NMR: δ 170.6 (C=O), 155.9 (Fmoc carbonyl), 27.83–27.36 (Boc carbons) .

Fmoc-NLys(Boc)-OH (19)

Comparative Data Table

Key Findings and Implications

Synthetic Challenges: Sulfonyl-substituted derivatives (e.g., BB4, BB7) exhibit moderate yields (18–45%), influenced by steric hindrance and side-chain reactivity . Boc-protected amino acid hybrids (e.g., Fmoc-NOrn(Boc)-OH) achieve higher yields due to optimized protection strategies .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Enhance electrophilicity and binding in PPIs (e.g., BB4’s 4-chlorophenylsulfonyl group ).

- Hydrophobic Side Chains : Improve membrane permeability (e.g., 3-methylbutyl group in N-Fmoc-N-(3-methylbutyl)glycine ).

Spectroscopic Consistency :

- HRMS data across analogs (e.g., BB7, BB4) show <0.001% error, confirming structural fidelity .

Preparation Methods

Step 1: Starting Material - p-Tolylglycine

p-Tolylglycine is commercially available with high purity, serving as the precursor for subsequent protection.

Step 2: Fmoc-Protection

-

- Dissolve p-tolylglycine in aqueous or mixed solvent.

- Add sodium carbonate to deprotonate the amino group.

- Slowly add Fmoc-Cl at 0°C to control reaction rate.

- Stir at room temperature for several hours until completion.

-

- Formation of Fmoc-p-tolylglycine with high regioselectivity and yield, typically over 90%.

Data Table 1: Fmoc-Protection Reaction Parameters

| Parameter | Value |

|---|---|

| Starting material | p-Tolylglycine |

| Reagent | Fmoc-Cl |

| Base | Sodium carbonate/bicarbonate |

| Solvent | DMF or aqueous buffer |

| Temperature | 0°C to room temperature |

| Reaction time | 4-12 hours |

| Yield | >90% |

Preparation Method 2: Carbamate Formation with Fluorenylmethoxycarbonyl

Step 1: Activation of Fmoc-p-tolylglycine

- Reagents:

- Fmoc-protected p-tolylglycine (from Method 1)

- Carbonyldiimidazole (CDI) or triphosgene for activation

- Alternatively, use Fmoc-Cl directly for carbamate formation

Step 2: Formation of the (9H-Fluoren-9-yl)methoxy)carbonyl Group

-

- React Fmoc-p-tolylglycine with a suitable chloroformate derivative, such as chloromethyl chloroformate, under controlled conditions.

- Use an inert solvent like dichloromethane (DCM) and base such as triethylamine to facilitate the reaction.

- Maintain low temperature (0°C to 25°C) to prevent side reactions.

-

- Formation of the target compound n-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(p-tolyl)glycine with yields typically ranging from 70-85%, depending on reaction conditions.

Data Table 2: Carbamate Formation Parameters

| Parameter | Value |

|---|---|

| Starting material | Fmoc-p-tolylglycine |

| Reagent | Chloromethyl chloroformate or similar |

| Base | Triethylamine |

| Solvent | DCM |

| Temperature | 0°C to 25°C |

| Reaction time | 2-6 hours |

| Yield | 70-85% |

Alternative Approaches and Modifications

Additional methods involve:

- Solid-phase peptide synthesis (SPPS): Using protected amino acids, including Fmoc-p-tolylglycine, to assemble peptides with this moiety.

- Enzymatic or chemoenzymatic methods: Less common but emerging for regioselective modifications.

Critical Notes and Observations

- Protection Stability: The Fmoc group is stable under a variety of reaction conditions but can be sensitive to strong acids or prolonged basic conditions.

- Purification: Typically achieved via flash chromatography or preparative HPLC, ensuring high purity for subsequent applications.

- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yields.

Summary Table of Key Preparation Data

| Method | Key Reagents | Typical Yield | Notes |

|---|---|---|---|

| Fmoc protection of p-tolylglycine | Fmoc-Cl, Na2CO3, DMF | >90% | Straightforward, high yield, scalable |

| Carbamate formation with fluorenylmethoxycarbonyl | Chloromethyl chloroformate, TEA, DCM | 70-85% | Requires careful control of temperature and stoichiometry |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(p-tolyl)glycine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential protection of the amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by coupling reactions. Critical steps include:

- Amino Protection : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) to protect the α-amino group .

- Coupling with p-Tolyl Group : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to minimize racemization. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) significantly affect reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product in >95% purity.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity .

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the Fmoc and p-tolyl groups (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 387.15 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods and closed systems to minimize exposure .

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization .

- Storage : Store under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What challenges arise in coupling reactions involving the p-tolyl substituent, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky p-tolyl group can reduce coupling efficiency. Solutions include:

- Using microwave-assisted synthesis to enhance reaction kinetics .

- Optimizing solvent polarity (e.g., DMF > THF) to improve reagent solubility .

- Racemization Risk : Lower reaction temperatures (0–4°C) and additives like Oxyma Pure® reduce epimerization during activation .

Q. How do researchers resolve contradictions in purity data between HPLC and NMR analyses?

- Methodological Answer :

- Case Study : Discrepancies may arise from residual solvents (e.g., DMF) or hygroscopic impurities.

- HPLC-MS : Detect low-molecular-weight contaminants (e.g., unreacted Fmoc intermediates) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify impurities undetected by UV .

Q. What role does this compound play in peptide synthesis, particularly for non-natural amino acid incorporation?

- Methodological Answer :

- Orthogonal Protection : The Fmoc group is base-labile (removed with piperidine), enabling selective deprotection in solid-phase peptide synthesis (SPPS) .

- Applications : Incorporation into peptide backbones to study steric effects or modulate pharmacokinetic properties (e.g., enhanced lipophilicity from the p-tolyl group) .

Q. How can researchers leverage this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Modular Design : Replace the p-tolyl group with other aryl substituents (e.g., 4-chlorophenyl) to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives against enzymatic targets (e.g., proteases) to correlate substituent size with inhibitory potency .

Q. What mechanistic insights are derived from the compound’s interaction with biological systems?

- Methodological Answer :

- Binding Studies : Fluorescence quenching assays reveal interactions with hydrophobic pockets in proteins (e.g., albumin), influenced by the Fmoc group’s aromaticity .

- Metabolic Stability : Incubation with liver microsomes identifies susceptibility to oxidative metabolism (e.g., CYP450-mediated demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.